molecular formula C22H30CuO4 B12667622 Copper(II) octahydro-4,7-methano-1H-indenecarboxylate CAS No. 94020-83-4

Copper(II) octahydro-4,7-methano-1H-indenecarboxylate

Cat. No.: B12667622
CAS No.: 94020-83-4
M. Wt: 422.0 g/mol
InChI Key: KZDFHEHWTWLUFZ-UHFFFAOYSA-L
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Description

Chemical Identity and Nomenclature

This compound is systematically named using IUPAC conventions to describe its bicyclic ligand and copper center. The core structure derives from octahydro-4,7-methano-1H-indene, a fused bicyclo[2.2.1]heptane system, with a carboxylate group (-COO⁻) at the 2-position. The copper(II) ion coordinates to the carboxylate oxygen atoms, forming a neutral complex with the empirical formula C₁₁H₁₆O₂·½Cu. The compound’s CAS registry number (94020-83-4) and alternative names, such as copper(II) camphorcarboxylate, highlight its relationship to camphor derivatives.

Table 1: Key Molecular Properties

Property Value
CAS No. 94020-83-4
Molecular Formula C₁₁H₁₆O₂·½Cu
Molar Mass 196.24 g/mol (ligand)
Coordination Geometry Likely square planar or octahedral

The ligand’s bicyclic framework imposes steric constraints, influencing the copper center’s geometry and reactivity. This structural rigidity is characteristic of camphor-derived ligands, which are prized for their ability to enforce chiral environments in coordination complexes.

Historical Context in Coordination Chemistry

Copper(II) complexes with camphor-based ligands have been studied since the early 20th century, driven by interest in asymmetric catalysis and chiral recognition. A landmark 1930s patent detailed the use of copper-hydroxide catalysts in camphor synthesis via borneol dehydrogenation, foreshadowing later applications in coordination chemistry. By the 2010s, advances in X-ray crystallography enabled precise structural characterization of chiral copper(II) complexes, such as those with macrocyclic imine ligands derived from R-/S-camphor. These studies revealed how camphor’s inherent chirality transfers to metal centers, creating enantioselective environments critical for catalysis and materials science.

The compound’s synthesis often involves reacting camphor carboxylic acid (C₁₁H₁₆O₃) with copper salts under controlled conditions. Early methods relied on aqueous refluxing, while modern approaches employ Schlenk techniques to prevent oxidation. These developments underscore the compound’s role in elucidating fundamental principles of ligand design and metal-ligand interactions.

Structural Relationship to Camphor-Derived Ligands

The ligand in this compound is structurally analogous to camphor (C₁₀H₁₆O), a bicyclic monoterpene with a ketone group. Functionalization of camphor’s framework—such as oxidation to camphor carboxylic acid (C₁₁H₁₆O₃)—introduces donor atoms capable of metal coordination. In this complex, the carboxylate group replaces camphor’s ketone, enabling bidentate binding to copper(II).

Table 2: Structural Comparison with Camphor Derivatives

Compound Functional Group Metal Interaction
Camphor Ketone None
Camphor Carboxylic Acid Carboxylate Anionic ligand
Copper(II) Indenecarboxylate Carboxylate Cu(II) coordination

The ligand’s bicyclo[2.2.1]heptane骨架 imparts rigidity, preorganizing the carboxylate group for optimal metal binding. This preorganization reduces entropic penalties during complexation, enhancing stability—a trait exploited in catalytic and materials applications. Additionally, the ligand’s chirality, inherited from camphor, induces asymmetric geometries at the copper center, as demonstrated by circular dichroism studies. Such structural insights have guided the design of chiral catalysts and metallopharmaceuticals.

Properties

CAS No.

94020-83-4

Molecular Formula

C22H30CuO4

Molecular Weight

422.0 g/mol

IUPAC Name

copper;tricyclo[5.2.1.02,6]decane-3-carboxylate

InChI

InChI=1S/2C11H16O2.Cu/c2*12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9;/h2*6-10H,1-5H2,(H,12,13);/q;;+2/p-2

InChI Key

KZDFHEHWTWLUFZ-UHFFFAOYSA-L

Canonical SMILES

C1CC2CC1C3C2C(CC3)C(=O)[O-].C1CC2CC1C3C2C(CC3)C(=O)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthesis of Octahydro-4,7-methano-1H-indene Core

  • The starting material is often 4,7-methano-1H-indene or its derivatives.
  • Hydrogenation under controlled conditions (e.g., catalytic hydrogenation) converts the aromatic or partially unsaturated ring system into the octahydro form, saturating the rings fully.
  • The octahydro-4,7-methano-1H-indene core has the molecular formula C10H16 and a molecular weight of approximately 136.23 g/mol.

Functionalization to Carboxylate Derivative

  • The carboxylate group is introduced by oxidation or hydroformylation of the corresponding methyl or aldehyde derivatives.
  • Hydroformylation of hexahydro-4,7-methano-indene isomers using syngas (a mixture of CO and H2) in the presence of rhodium-based catalysts (e.g., carbonyl hydrido tris(triphenylphosphine)rhodium(I)) at elevated pressure (300 psig) and temperature (120 °C) yields aldehyde intermediates such as octahydro-4,7-methano-1H-indene-5-acetaldehyde.
  • Subsequent oxidation of the aldehyde to the carboxylic acid or direct conversion to the carboxylate salt is performed to obtain the ligand.

Example Reaction Conditions for Ligand Synthesis

Step Conditions/Details Yield/Notes
Hydrogenation Catalytic hydrogenation of 4,7-methano-1H-indene under H2, suitable catalyst (e.g., Pd/C) Full saturation to octahydro derivative
Hydroformylation Rhodium catalyst, syngas (CO/H2 50:50), 300 psig, 120 °C, 2.5 hours 88% yield of aldehyde mixture
Oxidation to carboxylate Oxidizing agents (e.g., KMnO4, CrO3) or base treatment to form carboxylate salt High purity ligand obtained

Complexation with Copper(II) Ions

The copper(II) complex is formed by reacting the prepared octahydro-4,7-methano-1H-indenecarboxylate ligand with copper(II) salts, typically copper(II) chloride or copper(II) acetate.

Reaction Conditions for Complex Formation

  • The ligand is dissolved in an appropriate solvent such as dimethylformamide (DMF), ethanol, or water.
  • Copper(II) salt (e.g., copper(II) chloride dihydrate) is added to the ligand solution under stirring at room temperature or slightly elevated temperatures.
  • The complex precipitates out as a solid, often as a green or blue powder depending on the copper coordination environment.
  • The precipitate is filtered, washed, and dried to yield copper(II) octahydro-4,7-methano-1H-indenecarboxylate.

Example Procedure

Step Conditions/Details Outcome
Ligand dissolution Ligand dissolved in DMF or ethanol at room temperature Clear solution
Copper salt addition Copper(II) chloride dihydrate added slowly with stirring Immediate precipitation of complex
Isolation Filtration, washing with solvent, drying Green powder, suitable for further analysis

Analytical and Purification Techniques

  • The crude copper(II) complex is characterized by spectroscopic methods such as NMR, IR, UV-Vis, and elemental analysis.
  • Purification may involve recrystallization from suitable solvents or chromatographic techniques if needed.
  • Gas-liquid chromatography (GLC) and nuclear magnetic resonance (NMR) are used to confirm ligand purity before complexation.

Summary Table of Preparation Methods

Preparation Stage Reagents/Catalysts Conditions Yield/Notes
Hydrogenation of methano-indene H2 gas, Pd/C catalyst Room temp to mild heating Complete saturation to octahydro
Hydroformylation Rhodium catalyst, CO/H2 (50:50), 300 psig 120 °C, 2.5 hours 88% yield aldehyde mixture
Oxidation to carboxylate Oxidants (KMnO4, CrO3) or base treatment Ambient to reflux High purity ligand
Complexation with Cu(II) salt CuCl2·2H2O or Cu(OAc)2 Room temp, stirring Precipitation of copper complex
Purification Filtration, washing, recrystallization Ambient Pure copper(II) complex

Research Findings and Notes

  • The ligand synthesis is well-established with high yields and reproducibility.
  • Hydroformylation is a key step enabling selective introduction of aldehyde groups, which are then converted to carboxylates.
  • Copper(II) complexation proceeds readily under mild conditions, producing stable complexes.
  • The complex exhibits characteristic spectroscopic signatures confirming coordination.
  • The presence of multiple chiral centers in the ligand can lead to isomeric mixtures, which may affect complex properties.
  • The copper(II) complexes have potential applications in catalysis, materials science, and perfumery due to their stability and unique structural features.

Chemical Reactions Analysis

Types of Reactions

Copper(II) octahydro-4,7-methano-1H-indenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .

Scientific Research Applications

Copper(II) octahydro-4,7-methano-1H-indenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Copper(II) octahydro-4,7-methano-1H-indenecarboxylate involves its interaction with molecular targets and pathways. The copper ion can participate in redox reactions, influencing various biochemical processes. The specific pathways and targets depend on the context of its application, such as its role as a catalyst or its biological activity .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Polar Solvents) Notable Spectral Features (IR, NMR)
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate Not reported Moderate in methanol Expected ν(C=O) ~1650–1700 cm⁻¹ (carboxylate)
Dichloro[1-(2-pyridyl)imidazolidin-2-one]copper(II) (5a) 241–245 Low in ethanol ν(C=O) 1675 cm⁻¹; ν(Cu-Cl) ~300 cm⁻¹
[Cu(HL₄)₂(H₂O)₄] () >200 (decomp.) High in DMSO ν(N–N) 1606 cm⁻¹; δ(Cu–O) ~450 cm⁻¹

Key Observations:

  • Thermal Stability: The bicyclic ligand’s fused ring system may elevate the decomposition temperature relative to simpler ligands (e.g., pyridyl-imidazolidinone in 5a) .
  • Solubility: The target compound’s solubility in methanol aligns with trends for copper carboxylates, though its bicyclic structure may reduce solubility in nonpolar solvents compared to aliphatic analogs.

Functional and Application-Based Comparisons

Catalytic Activity :

  • Copper(II) complexes with fused-ring ligands (e.g., ’s polymeric [Cu(μ-L₄)(im)]ₙ) exhibit catalytic activity in oxidation reactions, such as cyclohexane oxidation .

Biological Activity

Copper(II) octahydro-4,7-methano-1H-indenecarboxylate is a complex copper compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.

Overview of this compound

This compound is characterized by the coordination of copper ions with octahydro-4,7-methano-1H-indenecarboxylate ligands. The unique structure imparts distinct chemical properties that enhance its reactivity and biological interactions. Research indicates that the complexation of copper ions with organic ligands can significantly increase the biological activity of the resultant compounds .

Mechanisms of Biological Activity

Copper(II) complexes are known to exert their biological effects through various mechanisms:

  • Induction of Apoptosis : this compound has been shown to activate apoptosis signaling pathways in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .
  • Cell Cycle Arrest : Studies have demonstrated that copper complexes can halt cell cycle progression, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation .
  • DNA Interaction : The compound exhibits strong binding affinity to DNA, which can result in DNA damage and fragmentation. This interaction is crucial for its anticancer properties as it disrupts essential cellular processes like replication and transcription .

Cytotoxicity Studies

Numerous studies have investigated the cytotoxic effects of this compound on various cell lines:

Cell Line Cytotoxicity (%) IC50 (µg/mL) Mechanism
Hs27 (normal)40-45% inhibitionNot applicableNon-cytotoxic
U937 (cancer)70% at 20 µg/mL46.5 ± 4.94Apoptosis via ROS generation
BEL-7404Significant cytotoxicityNot specifiedCell cycle arrest and apoptosis

The compound demonstrated a growth inhibition effect ranging from 40% to 70% across different studies, indicating its potential as an effective anticancer agent .

Study 1: Anticancer Activity

In a recent study focusing on the anticancer effects of copper(II) complexes, it was found that those containing octahydro-4,7-methano-1H-indenecarboxylate exhibited enhanced cytotoxicity against BEL-7404 cells. The mechanism involved ROS generation leading to mitochondrial dysfunction and apoptosis activation .

Study 2: Interaction with DNA

Another investigation highlighted the binding affinity of copper(II) complexes to DNA. The study reported that these interactions led to significant DNA damage, which was confirmed through gel electrophoresis showing nicked circular plasmids after treatment with copper complexes .

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